(5,6-Dichloropyridin-3-yl)methanol
Overview
Description
(5,6-Dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring and a hydroxymethyl group at the 3rd position.
Scientific Research Applications
(5,6-Dichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of (5,6-Dichloropyridin-3-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
As a pyridine derivative, it may interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility and reactivity . It is recommended to store the compound in a dry environment under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-hydroxymethylpyridine with chlorine gas under controlled conditions to achieve selective chlorination at the 5th and 6th positions .
Industrial Production Methods
Industrial production of (5,6-Dichloropyridin-3-yl)methanol may involve large-scale chlorination processes using specialized reactors to ensure precise control over reaction conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dichloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 5,6-dichloropyridine-3-carboxylic acid.
Reduction: Formation of 3-hydroxymethylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethylpyridine: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
5,6-Dichloropyridine: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
2,3-Dichloropyridine: Chlorine atoms are positioned differently, leading to different chemical properties and reactivity.
Uniqueness
(5,6-Dichloropyridin-3-yl)methanol is unique due to the specific positioning of the chlorine atoms and the hydroxymethyl group, which confer distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFUUOULXZPZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619375 | |
Record name | (5,6-Dichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-30-9 | |
Record name | (5,6-Dichloropyridin-3-yl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54127-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6-Dichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-5-(hydroxymethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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